3-(3-boronophenyl)propanoic Acid
Overview
Description
3-(3-Boronophenyl)propanoic Acid is a chemical compound with the molecular formula C9H11BO4 . It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Boronophenyl)propanoic Acid are not fully detailed in the search results. It is known to be a solid at room temperature . It is insoluble in water .Scientific Research Applications
1. Catalyst and Reagent in Organic Chemistry
Tris(pentafluorophenyl)borane, a boron Lewis acid, demonstrates its efficacy as a catalyst or stoichiometric reagent in organic and organometallic chemistry. This includes catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. Its properties also stabilize unusual reactions and coordination geometries of carbon, indicating the potential application of boron compounds in organic synthesis (Erker, 2005).
2. Enantioselective Organic Synthesis
Boronic acid catalysis is significant in organic chemistry, particularly in enantioselective reactions. For instance, using a chiral boronic acid catalyst like 3-borono-BINOL can facilitate the aza-Michael addition of hydroxamic acid to quinone imine ketals, leading to the synthesis of densely functionalized cyclohexanes. This showcases the role of boronic acid derivatives in creating specific, enantioselective organic compounds (Hashimoto, Gálvez, & Maruoka, 2015).
3. Catalysis in Chemical Industry
In the chemical industry, boron nitride, a boron-based material, shows high selectivity in catalyzing the production of propene from propane. This illustrates the potential of boron compounds, including boronic acids, in industrial catalysis, particularly for the conversion of lower alkanes to alkenes (Grant et al., 2016).
4. Complex Formation and Coordination Chemistry
Tris(pentafluorophenyl)borane reacts with nitrogen-containing compounds, including nitriles, amines, imines, and pyridines, leading to the formation of B-N coordination adducts. This highlights the use of boron compounds in coordination chemistry and the synthesis of complex molecules (Focante, Mercandelli, Sironi, & Resconi, 2006).
5. Biomedical Applications
Boronic acid polymers have shown utility in various biomedical applications such as the treatment of diseases like HIV, obesity, diabetes, and cancer. This demonstrates the potential of boronic acid derivatives, including 3-(3-boronophenyl)propanoic Acid, in developing new biomaterials for medical use (Cambre & Sumerlin, 2011).
Safety And Hazards
properties
IUPAC Name |
3-(3-boronophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6,13-14H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBQHOJBARDWRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCC(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397405 | |
Record name | 3-(2-CARBOXYETHYL)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-boronophenyl)propanoic Acid | |
CAS RN |
693803-17-7 | |
Record name | 3-(2-CARBOXYETHYL)PHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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